1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17830883
Molecular Formula: C7H9ClN6
Molecular Weight: 212.64 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine -](/images/structure/VC17830883.png)
Specification
Molecular Formula | C7H9ClN6 |
---|---|
Molecular Weight | 212.64 g/mol |
IUPAC Name | 1-[2-(4-chloropyrazol-1-yl)ethyl]triazol-4-amine |
Standard InChI | InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2 |
Standard InChI Key | NUOMGYMULVNHBN-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NN1CCN2C=C(N=N2)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The target compound features a 4-chloro-1H-pyrazole ring connected to a 1H-1,2,3-triazol-4-amine group through a two-carbon ethyl chain. This configuration introduces multiple sites for hydrogen bonding (via the amine and triazole N–H groups) and potential halogen interactions (from the chloro substituent). The molecular formula is inferred as C₇H₉ClN₆, with a calculated molecular weight of 212.64 g/mol based on analogous structures .
Key structural parameters can be extrapolated from crystallographic data of related compounds. For instance, in 4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine (PubChem CID 107042852), the pyrazole and triazole rings exhibit near-planar arrangements with inter-ring torsion angles of 38.3°–9.4° . Similar distortions are expected in the ethyl-linked derivative due to steric interactions between the heterocycles.
Spectroscopic Signatures
While direct spectroscopic data for 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine are unavailable, insights can be drawn from its methyl analogue :
-
¹H NMR: Pyrazole protons resonate as doublets at δ 3.24–5.54 ppm, while triazole NH₂ appears as a broad singlet near δ 5.8–6.2 ppm.
-
¹³C NMR: The thiazole C2 carbon (if present) appears at δ 165.4–165.8 ppm, though this feature may vary with substitution patterns .
Synthetic Methodologies
Precursor Synthesis
The synthesis likely proceeds through a multi-step sequence:
-
Chalcone Formation: Reaction of 4-chloro-1H-pyrazole-1-ethanone with benzaldehydes under basic conditions yields α,β-unsaturated ketones .
-
Pyrazoline-Thioamide Intermediate: Condensation of chalcones with thiosemicarbazide in ethanol/NaOH generates pyrazoline-N-thioamides .
-
Cyclization to Target Compound: Treatment with ethyl 2-chloro-3-oxobutanoate or analogous electrophiles facilitates cyclocondensation to form the triazole-ethyl-pyrazole scaffold .
A representative pathway is illustrated below:
Scheme 1: Hypothetical Synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Yields for analogous reactions range from 77% to 90%, depending on substituents .
Physicochemical Properties
Crystallographic Data
Although no single-crystal data exist for the title compound, related structures exhibit monoclinic systems with space group Cc and unit cell parameters:
Intermolecular interactions in such systems typically involve π–π stacking (3.6 Å separation) and edge-to-face C–H∙∙∙π contacts (3.86 Å) .
Stability and Solubility
The compound is expected to exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to its amine and triazole functionalities. Thermal stability is inferred from analogous pyrazolyltriazoles, which decompose above 250°C .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich triazole amine group serves as a nucleophilic site for reactions with:
-
Acyl chlorides: Forms amide derivatives at the NH₂ position.
-
Alkyl halides: Undergoes N-alkylation to yield quaternary ammonium salts.
Coordination Chemistry
The triazole and pyrazole nitrogen atoms can act as ligands for transition metals. In silver(I) complexes, linear N–Ag–N coordination geometries are observed with bond lengths of 2.1280 Å and angles of 168.93° .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume